

A Comparative Guide to the Immunogenicity of Phosphorothioate vs. Other Oligonucleotide Chemistries

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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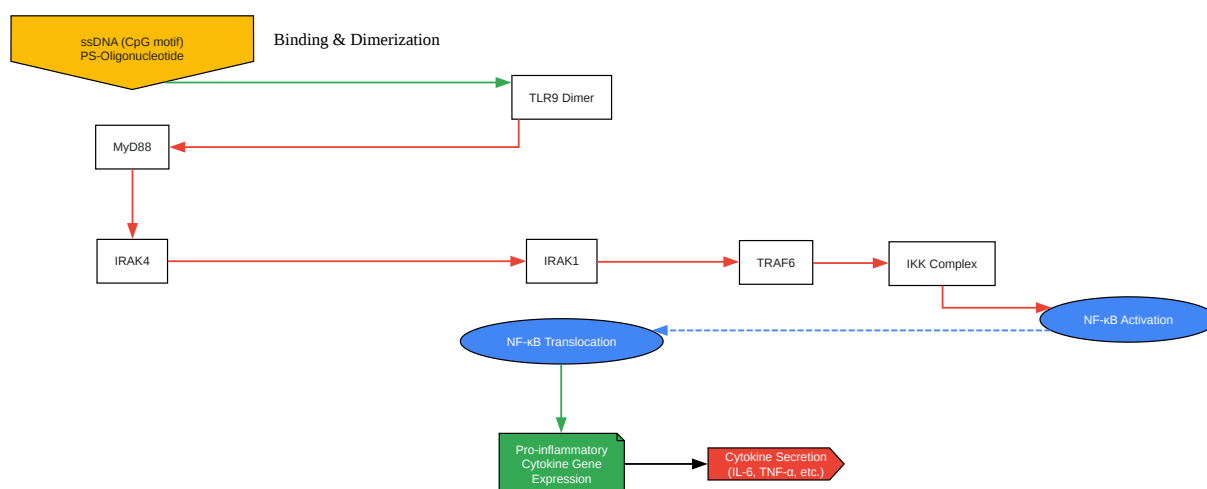
For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of therapeutic oligonucleotides is a critical consideration in drug development, influencing both safety and efficacy. The chemical modifications employed to enhance stability and potency can significantly modulate the interaction of these molecules with the immune system. This guide provides an objective comparison of the immunogenic properties of phosphorothioate (PS) modified oligonucleotides against other common chemistries, including 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), and Locked Nucleic Acid (LNA), supported by experimental data.

Innate Immune Recognition and Signaling

Oligonucleotides can be recognized by pattern recognition receptors (PRRs) of the innate immune system, primarily Toll-like receptors (TLRs). For single-stranded DNA and their synthetic analogs, TLR9 is the key receptor, recognizing unmethylated CpG motifs that are common in microbial DNA but suppressed in vertebrates.^[1] The phosphorothioate backbone modification is known to be a strong driver of this interaction.^[2]

Activation of TLR9 initiates a signaling cascade, predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF- κ B and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines.



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Figure 1: TLR9 Signaling Pathway Activation by PS-Oligonucleotides

Comparative Immunogenicity of Oligonucleotide Chemistries

The immunomodulatory properties of oligonucleotides are highly dependent on their chemical makeup. The following sections and tables summarize the comparative immunogenicity of different chemistries based on available data.

Phosphorothioate (PS) vs. Phosphodiester (PO)

The PS backbone is a first-generation modification that enhances nuclease resistance. However, it is also a key determinant of the immunogenicity of oligonucleotides.

Feature	Phosphorothioate (PS)	Phosphodiester (PO)
TLR9 Activation	Potent activator, especially with CpG motifs. [2] Can also activate TLR9 in a CpG-independent manner. [2]	Weak activator; rapidly degraded by nucleases. [2]
Cytokine Induction	Can induce significant levels of pro-inflammatory cytokines like IL-6, IL-12, and TNF- α , in a sequence-dependent manner. [3]	Generally low to no cytokine induction due to instability.
Nuclease Resistance	High	Low

Second-Generation Modifications: 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE)

To mitigate the immunogenicity of PS oligonucleotides while retaining nuclease resistance, second-generation modifications at the 2' position of the ribose sugar have been developed.

Feature	PS-Only	2'-O-Methyl (2'-OMe) + PS	2'-O-Methoxyethyl (2'-MOE) + PS
Immunostimulation	High, sequence-dependent.	Reduced non-specific effects and toxic growth inhibitory effects compared to PS-only.[4]	Generally attenuates cytokine induction (IL-6, TNF- α) compared to PS-only controls.[5]
Hepatotoxicity	Sequence-dependent.	Can exhibit cytotoxicity, particularly in oligonucleotides that form stable hairpin structures.[6]	Favorable safety profile with good tolerability in preclinical and clinical studies.[7][8]
Binding Affinity (to RNA)	Lower than phosphodiester.[4]	Increased compared to PS-only.[4]	Significantly increased compared to PS-only.[7]

Third-Generation Modification: Locked Nucleic Acid (LNA)

LNA is a third-generation modification that confers very high binding affinity.

Feature	2'-O-Methoxyethyl (2'-MOE) + PS	Locked Nucleic Acid (LNA) + PS
Potency (in vivo)	Effective at reducing target mRNA.[8]	Up to 5-fold more potent than corresponding 2'-MOE ASOs. [8]
Hepatotoxicity	No evidence of toxicity in comparative studies.[8][9]	Profound hepatotoxicity observed, with significant increases in serum transaminases (ALT and AST). [8][9][10]
Cytokine Induction	Generally low.[5]	Can have substantial TLR9-stimulatory activity, even without CpG motifs. The effect of LNA modification on TLR9 stimulation is context-dependent.

Quantitative Comparison of Hepatotoxicity: 2'-MOE vs. LNA ASOs in Mice[8][10]

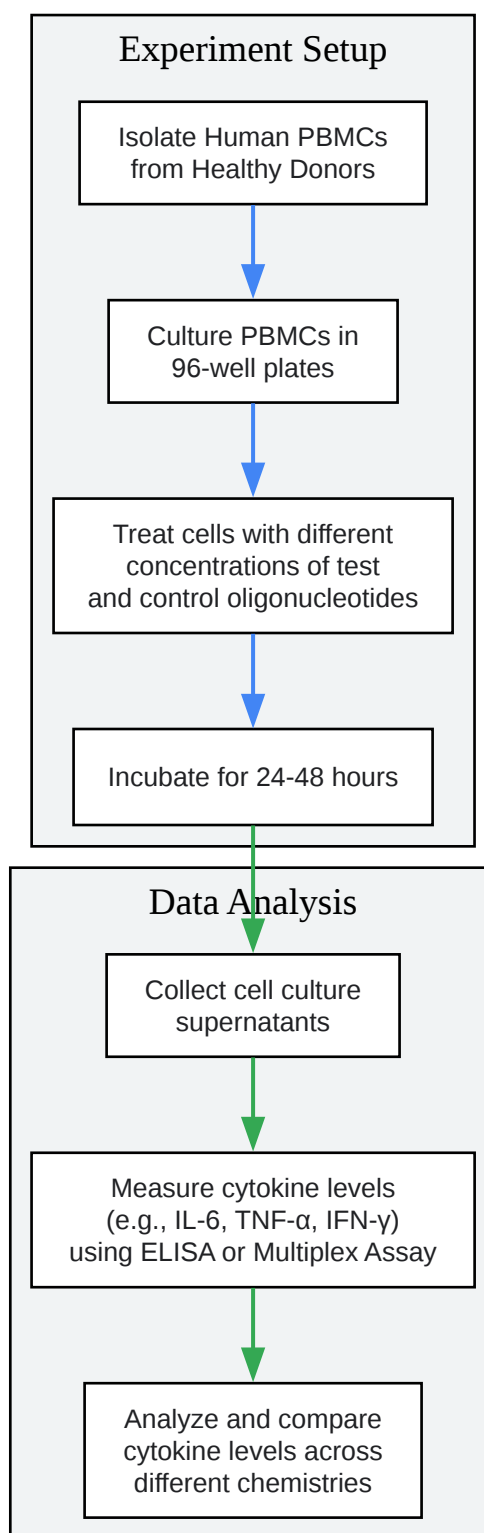
ASO Chemistry	Dose (μmol/kg)	Mean ALT (U/L)	Mean AST (U/L)
Saline Control	-	~50	~50
2'-MOE	4.5	~50	~50
LNA (Compound 3b)	4.5	>1000	>1000
LNA (Compound 4b)	4.5	>6000	>4000
LNA (Compound 5b)	4.5	>500	>500

Data extracted from a study where mice were treated twice weekly for 3 weeks. ALT and AST levels are indicative of liver damage.

Experimental Protocols

In Vitro Immunogenicity Assessment Workflow

A typical workflow for assessing the immunogenicity of therapeutic oligonucleotides in vitro involves the stimulation of human peripheral blood mononuclear cells (PBMCs) and subsequent measurement of cytokine production.



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Figure 2: General Workflow for In Vitro Immunogenicity Assessment

Key Experimental Methodologies

- 1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)** PBMCs are isolated from whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation. This method separates PBMCs from red blood cells and granulocytes.
- 2. In Vitro Stimulation of PBMCs** Isolated PBMCs are seeded in 96-well plates at a density of approximately $1-2 \times 10^6$ cells/mL. The cells are then treated with various concentrations of the test oligonucleotides (e.g., 0.1, 1, 10 μ M) and appropriate controls (e.g., a known TLR9 agonist like CpG ODN 2006 as a positive control, and a non-stimulatory oligonucleotide or vehicle as a negative control). The cells are typically incubated for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[\[11\]](#)
- 3. Cytokine Quantification by ELISA** After incubation, the cell culture supernatants are collected. The concentrations of pro-inflammatory cytokines such as IL-6, TNF- α , and IFN- γ are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The assay involves capturing the cytokine of interest with a specific antibody, followed by detection with a labeled secondary antibody. The signal is then measured and compared to a standard curve to determine the cytokine concentration.
- 4. In Vivo Hepatotoxicity Assessment**[\[7\]](#) To evaluate liver toxicity, animal models such as mice are administered the test oligonucleotides (e.g., via subcutaneous or intravenous injection). Blood is collected at specified time points, and serum levels of liver enzymes, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are measured. An increase in these enzyme levels is indicative of liver damage. At the end of the study, livers are collected, weighed, and processed for histopathological analysis to assess for any cellular damage or inflammation.

Conclusion

The immunogenicity of therapeutic oligonucleotides is a multifaceted issue where the choice of chemical modification plays a pivotal role. While the phosphorothioate backbone is essential for nuclease resistance, it is also a primary driver of innate immune activation through TLR9. Second and third-generation modifications, such as 2'-OMe, 2'-MOE, and LNA, have been developed to modulate these immune responses and improve other drug-like properties.

- 2'-O-Methyl and 2'-O-Methoxyethyl modifications generally reduce the immunostimulatory effects of the PS backbone, with 2'-MOE demonstrating a particularly favorable safety and tolerability profile.[4][5]
- Locked Nucleic Acid modifications can significantly enhance potency but are associated with a higher risk of hepatotoxicity, creating a narrower therapeutic window.[8][9]

Therefore, a careful and systematic assessment of the immunogenic potential of different oligonucleotide chemistries is crucial in the early stages of drug development. A risk-based approach, considering the specific chemical modifications, sequence motifs, and intended therapeutic application, will guide the selection of candidates with the optimal balance of efficacy and safety.

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- To cite this document: BenchChem. [A Comparative Guide to the Immunogenicity of Phosphorothioate vs. Other Oligonucleotide Chemistries]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079935#assessing-the-immunogenicity-of-phosphorothioate-vs-other-chemistries]

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